

# 2-Bromopropan-1-ol CAS number 598-18-5

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## Compound of Interest

Compound Name: 2-Bromopropan-1-ol

Cat. No.: B151844

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An In-depth Technical Guide to **2-Bromopropan-1-ol** (CAS: 598-18-5)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**2-Bromopropan-1-ol** is a bifunctional organic compound belonging to the halohydrin class.<sup>[1]</sup> It incorporates both a hydroxyl (-OH) group and a bromine atom, which imparts a versatile reactivity profile, making it a valuable intermediate in organic synthesis.<sup>[1]</sup> The presence of the electronegative bromine atom on the secondary carbon renders it electrophilic and susceptible to nucleophilic substitution, while the primary alcohol functionality can undergo oxidation, esterification, or etherification.<sup>[1]</sup> This dual functionality makes **2-bromopropan-1-ol** a key building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.<sup>[1][2]</sup> This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis, reactivity, applications, and safety information.

## Chemical and Physical Properties

**2-Bromopropan-1-ol** is a colorless liquid.<sup>[2][3]</sup> Its key physical and chemical properties are summarized in the table below. The molecule's structure allows it to serve as a precursor for introducing a brominated propyl alcohol moiety into larger molecules, which can then be further functionalized.<sup>[1]</sup>

Table 1: Physical and Chemical Properties of **2-Bromopropan-1-ol**

Property	Value	Source(s)
CAS Number	598-18-5	[4][5][6][7][8]
Molecular Formula	C <sub>3</sub> H <sub>7</sub> BrO	[4][5][6][8]
Molecular Weight	138.99 g/mol	[4][8]
Appearance	Colorless Oil/Liquid	[2][5]
Density	1.559 g/cm <sup>3</sup>	[4][6]
Boiling Point	144.8°C at 760 mmHg	[4][6]
	64-65°C at 25 Torr	[5]
Flash Point	54.9°C	[4][5][6]
Solubility	Chloroform (Sparingly), Methanol (Slightly)	[5]
pKa	13.89 ± 0.10 (Predicted)	[2][5]
LogP	0.76210	[4]
Refractive Index	1.476	[3][4]

| Storage | 2-8°C or in freezer under -20°C, inert atmosphere [4][7] |

## Spectroscopic Data

The structural features of **2-bromopropan-1-ol** can be confirmed using various spectroscopic techniques. The mass spectrum is notably characterized by the presence of two molecular ion peaks of nearly equal intensity ([M]<sup>+</sup> and [M+2]<sup>+</sup>) at m/z 138 and 140, which is indicative of the natural isotopic abundance of bromine (<sup>79</sup>Br and <sup>81</sup>Br).[1] The Infrared (IR) spectrum would show a prominent broad absorption for the O-H stretch due to hydrogen bonding and a C-Br stretch typically in the 500-600 cm<sup>-1</sup> region.[1]

Table 2: Summary of Key Spectroscopic Data for **2-Bromopropan-1-ol**

Technique	Key Features and Observations	Source(s)
Mass Spectrometry (MS)	Molecular ion peaks at m/z 138 and 140 ( $[M]^+$ , $[M+2]^+$ ) due to $^{79}\text{Br}/^{81}\text{Br}$ isotopes.	[1]
$^{13}\text{C}$ NMR Spectroscopy	Data available on PubChem, consistent with the 3-carbon structure.	[8]

| Infrared (IR) Spectroscopy | - Broad O-H stretching band (indicative of hydrogen bonding).- C-Br stretching vibration typically in the  $500\text{-}600\text{ cm}^{-1}$  region. |[1] |

## Synthesis of 2-Bromopropan-1-ol

**2-Bromopropan-1-ol** can be synthesized through several routes. A common laboratory method involves the ring-opening of an epoxide with a hydrohalic acid. Another established method is the bromination of a diol.

### Synthesis from Propylene Oxide

One synthetic route is the reaction of 2-methyloxirane (propylene oxide) with hydrogen bromide.[9] The bromide ion preferentially attacks the less sterically hindered carbon of the protonated epoxide, leading to the formation of 1-bromopropan-2-ol as the major product, but **2-bromopropan-1-ol** is also formed.

### Experimental Protocol: Synthesis from 1,2-Propanediol

A more regioselective synthesis involves the bromination of 1,2-propanediol using a reagent like phosphorus tribromide ( $\text{PBr}_3$ ), which facilitates the replacement of a hydroxyl group with a bromine atom.[1]

Objective: To synthesize **2-bromopropan-1-ol** from 1,2-propanediol.

Materials:

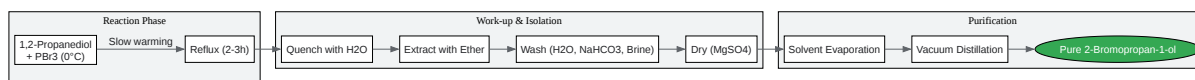
- 1,2-Propanediol

- Phosphorus tribromide ( $\text{PBr}_3$ )
- Diethyl ether (anhydrous)
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask, dropping funnel, condenser, heating mantle, separatory funnel, distillation apparatus.

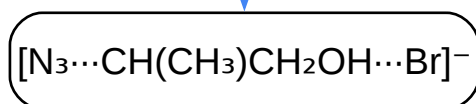
#### Methodology:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), place 1,2-propanediol dissolved in anhydrous diethyl ether. Cool the flask to  $0^\circ\text{C}$  in an ice bath.
- **Addition of Reagent:** Slowly add phosphorus tribromide (approx. 0.3-0.4 equivalents) dropwise from the dropping funnel to the stirred solution. Maintain the temperature at  $0^\circ\text{C}$  during the addition to control the exothermic reaction.
- **Reaction:** After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to a gentle reflux for 2-3 hours to ensure the reaction goes to completion.
- **Work-up:** Cool the reaction mixture back to  $0^\circ\text{C}$  and quench it by the slow addition of water. Transfer the mixture to a separatory funnel.
- **Extraction and Washing:** Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator.

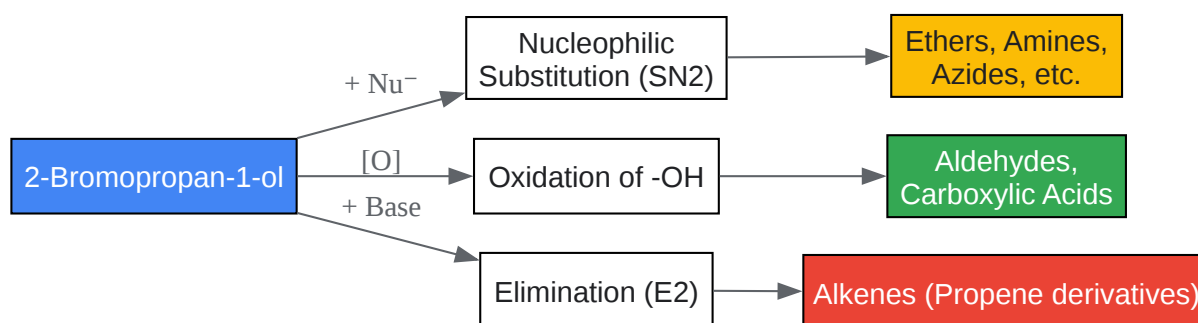
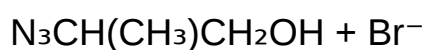
- Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure **2-bromopropan-1-ol**.



Nucleophilic Attack  
(S<sub>N</sub>2)



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